molecular formula C21H17FN2O2S2 B14993283 3-(4-fluorophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(4-fluorophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B14993283
M. Wt: 412.5 g/mol
InChI Key: OHLDLRSTDAEROJ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex heterocyclic compound.

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves multiple steps. One common synthetic route includes the cyclization of appropriate thiazole and pyridine derivatives under controlled conditions . Industrial production methods may involve the use of robust catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-fluorophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studying enzyme inhibition and receptor binding.

    Medicine: The compound shows potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The presence of the thiazolo[3,2-a]pyridine core is crucial for its biological activity, as it can form hydrogen bonds and interact with various biomolecules .

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyridine derivatives, such as:

  • 3-(4-chlorophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
  • 3-(4-bromophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities .

Properties

Molecular Formula

C21H17FN2O2S2

Molecular Weight

412.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-hydroxy-7-(4-methylsulfanylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C21H17FN2O2S2/c1-27-16-8-2-13(3-9-16)17-10-19(25)24-20(18(17)11-23)28-12-21(24,26)14-4-6-15(22)7-5-14/h2-9,17,26H,10,12H2,1H3

InChI Key

OHLDLRSTDAEROJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)F)O

Origin of Product

United States

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